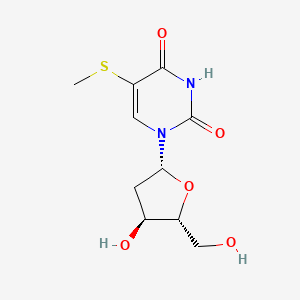
5-Methylmercapto-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylmercapto-2’-deoxyuridine is a structural analogue of thymidine, a nucleoside that is a building block of DNA. This compound has garnered interest due to its potential antiviral properties, particularly against herpes simplex virus type 1 .
Preparation Methods
The synthesis of 5-Methylmercapto-2’-deoxyuridine involves the preparation of 5-mercaptouracil and its subsequent coupling with an α-chlorosugar. The process typically includes the preparation of 5-mercaptouracil disulfide, which is easier to isolate and store
Chemical Reactions Analysis
5-Methylmercapto-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Substitution: The mercapto group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents like alkyl halides.
Scientific Research Applications
5-Methylmercapto-2’-deoxyuridine has several scientific research applications:
Mechanism of Action
The compound exerts its effects by being incorporated into cellular and viral DNA, where it acts as a substrate for enzymes leading to DNA synthesis. This incorporation impairs the biological function of the DNA, particularly in the case of herpes simplex virus type 1 .
Comparison with Similar Compounds
5-Methylmercapto-2’-deoxyuridine is similar to other nucleoside analogues such as:
5-Iododeoxyuridine: Another thymidine analogue with antiviral properties.
Cytosine Arabinoside: Used in cancer treatment.
Adenine Arabinoside: Also used for its antiviral properties. What sets 5-Methylmercapto-2’-deoxyuridine apart is its specific activity against herpes simplex virus type 1 and its incorporation into DNA at higher levels compared to thymidine.
Biological Activity
5-Methylmercapto-2'-deoxyuridine (MeMUdR) is a nucleoside analogue with significant antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). This article reviews its biological activity, mechanisms of action, and relevant research findings.
MeMUdR is a structural analogue of thymidine, characterized by the presence of a methylthio group at the 5 position. This modification enhances its incorporation into viral DNA during replication, thereby inhibiting viral proliferation. The compound's mechanism primarily involves:
- Inhibition of Viral DNA Synthesis : MeMUdR is incorporated into the DNA of both host and viral cells, disrupting normal DNA synthesis processes.
- Selective Toxicity : It exhibits selective toxicity towards certain cell types, notably mouse L (Lb) cells, while showing reduced toxicity in monkey kidney (CV-1) cells at effective antiviral concentrations .
Antiviral Properties
Research indicates that MeMUdR effectively inhibits HSV-1 at concentrations that do not adversely affect normal cellular metabolism. Key findings include:
- Inhibition Concentration : MeMUdR demonstrates significant antiviral activity at low concentrations, with effective inhibition observed in Lb cells without similar effects on CV-1 cells .
- DNA Incorporation : Studies show that MeMUdR is incorporated into DNA at levels significantly higher than thymidine in Lb cells, suggesting a preferential uptake that correlates with its antiviral efficacy .
Comparative Studies
Comparative studies with other nucleoside analogues reveal that MeMUdR has unique properties:
| Compound | Activity Against HSV-1 | Toxicity Level (L Cells) | Toxicity Level (CV-1 Cells) |
|---|---|---|---|
| This compound | High | Moderate | Low |
| 5-Iododeoxyuridine | Moderate | High | Moderate |
| Cytosine Arabinoside | High | High | Low |
Case Studies and Research Findings
Several studies have explored the biological activity of MeMUdR in various contexts:
- In Vitro Studies : In controlled laboratory settings, MeMUdR was shown to inhibit HSV-1 replication effectively. The study highlighted its potential as a therapeutic agent in treating herpes infections .
- Cell Line Sensitivity : A study demonstrated that murine mammary carcinoma cells transformed with HSV-1 thymidine kinase were particularly sensitive to MeMUdR, indicating its potential use in targeted cancer therapies .
- Mechanistic Insights : Research has elucidated the role of thymidine kinase in mediating the effects of nucleoside analogues like MeMUdR, further supporting its application in clinical settings against viral infections and tumors .
Properties
CAS No. |
14985-32-1 |
|---|---|
Molecular Formula |
C10H14N2O5S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5S/c1-18-7-3-12(10(16)11-9(7)15)8-2-5(14)6(4-13)17-8/h3,5-6,8,13-14H,2,4H2,1H3,(H,11,15,16)/t5-,6+,8+/m0/s1 |
InChI Key |
NQJYWLBQAUXGGI-SHYZEUOFSA-N |
Isomeric SMILES |
CSC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CSC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















